5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Description
Properties
IUPAC Name |
6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMBOHREFKQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents such as sodium borohydride. Solvents like acetic acid, ethanol, and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro-isobenzofuran derivatives with different functional groups, while substitution reactions can introduce various halogens or other substituents into the molecule.
Scientific Research Applications
5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with unique properties, such as high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
- CAS : 1190965-20-8
- Similarity Score : 0.83 (vs. bromo analog)
- Key Differences: Chlorine (Cl) substitution reduces molecular weight (vs. Br) and alters electronic properties.
1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- CAS : 1399183-27-7
- Molecular Weight : 372.26 g/mol
- Structural Modification : Addition of a benzyl group to the piperidine nitrogen.
- Impact: Increased steric bulk and lipophilicity, likely enhancing affinity for hydrophobic binding pockets . Potential for improved pharmacokinetic stability but reduced aqueous solubility .
Core Structure Variants
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one
3H-Spiro[2-benzofuran-1,3'-piperidine]
Pharmacologically Active Analogs
5-(3-Oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-yl)-2,2-diphenylpentanenitrile Hydrochloride (Compound 37)
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Notes |
|---|---|---|---|---|
| 5-Bromo-3H-spiro[...] hydrochloride | C₁₂H₁₂BrNO₂·HCl | 318.59 | Br at C5, HCl salt | Pharmacological intermediates |
| 5-Chloro analog (CAS 1190965-20-8) | C₁₂H₁₂ClNO₂·HCl | ~279.09 | Cl at C5, HCl salt | Structural analog studies |
| 1'-Benzyl-5-bromo analog (CAS 1399183-27-7) | C₁₉H₁₈BrNO₂ | 372.26 | Benzyl at piperidine N | Enhanced lipophilicity |
| 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one | C₁₁H₁₁NO₂ | 189.21 | No halogen | Baseline spirocyclic scaffold |
Biological Activity
5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is a synthetic compound belonging to the spiro compound class. Its unique structure, characterized by a spiro linkage between two rings, imparts distinct biological activities that are currently being explored in various research domains, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₂BrNO₂
- Molecular Weight : 282.13 g/mol
- CAS Number : 920023-36-5
Synthesis
The synthesis of 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride typically involves multi-step processes. A common route includes:
- Condensation Reaction : Ninhydrin is reacted with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid.
- Oxidative Cleavage : The resulting vicinal diols undergo oxidative cleavage at room temperature to yield the desired spiro compound.
Anticancer Properties
Recent studies have indicated that 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exhibits promising anticancer activity. For instance:
- Mechanism of Action : The compound interacts with specific molecular targets, modulating receptor and enzyme activities that are crucial in cancer progression.
- Case Study : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB231 cells, with IC₅₀ values in the low micromolar range .
Antiviral and Antimicrobial Activities
The compound has also been investigated for its antiviral and antimicrobial properties:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms.
- Antimicrobial Effects : The compound shows activity against several bacterial strains, indicating its potential as an antimicrobial agent.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
The biological effects of 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride are attributed to its ability to bind to specific receptors and enzymes involved in cellular signaling pathways. This interaction can lead to altered gene expression and modulation of apoptosis pathways, contributing to its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
